3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Description

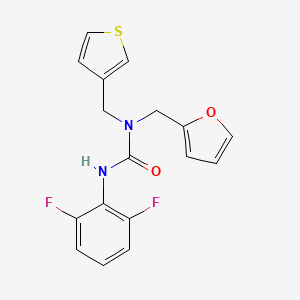

3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic urea derivative characterized by a central urea scaffold substituted with a 2,6-difluorophenyl group and two heteroaromatic moieties: furan-2-ylmethyl and thiophen-3-ylmethyl. This compound is of interest in medicinal chemistry due to the pharmacophoric urea group, which is often associated with enzyme inhibition and receptor modulation. The 2,6-difluorophenyl substituent enhances metabolic stability and membrane permeability, while the furan and thiophene groups contribute to π-π stacking interactions in target binding . Structural analysis of this compound and its analogs typically employs crystallographic tools such as SHELXL for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name |

3-(2,6-difluorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O2S/c18-14-4-1-5-15(19)16(14)20-17(22)21(9-12-6-8-24-11-12)10-13-3-2-7-23-13/h1-8,11H,9-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTQMNPKZZVNRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)N(CC2=CSC=C2)CC3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic compound characterized by its unique structural features, which include a urea moiety and multiple aromatic rings. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The compound can be represented by the following molecular formula:

Structural Features

- Urea Moiety : The presence of the urea functional group is crucial for its biological activity.

- Difluorophenyl Group : Enhances pharmacological properties due to electron-withdrawing effects.

- Furan and Thiophene Rings : These heterocycles contribute to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may lead to the inhibition or activation of various enzymes and receptors involved in critical biological pathways. For instance, the difluorophenyl group may enhance binding affinity to targets due to its electronic properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives containing furan and thiophene rings have been shown to possess inhibitory effects against various bacterial strains.

Anticancer Activity

Studies have demonstrated that this compound may exhibit anticancer properties. The compound's structural features allow it to induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Compounds similar to this one have been reported to cause cell cycle arrest in the G1 phase.

- Caspase Activation : Activation of caspases is a hallmark of apoptosis, indicating the compound's potential as an anticancer agent.

Case Studies

-

In Vitro Studies : Various studies have evaluated the cytotoxic effects of similar compounds on different cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies often report IC50 values that indicate the concentration required for 50% inhibition of cell viability.

Compound Name Cell Line IC50 (µM) Example A MCF-7 12.5 Example B HCT-116 15.0 This compound MCF-7 TBD - Mechanistic Studies : Flow cytometry analyses have shown that compounds similar to this one can trigger apoptosis via upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Comparison with Similar Compounds

Key Observations:

Heteroaromatic Substituents : The combination of furan and thiophene in the target compound may enhance binding versatility compared to analogs with single heterocycles. For example, the pyrrolopyridine-pyrazole substituent in the Factor VIIa inhibitor achieves high affinity (12.3 nM) due to complementary hydrogen bonding and hydrophobic interactions .

Fluorine Effects: The 2,6-difluorophenyl group likely improves metabolic stability over non-fluorinated or mono-fluorinated analogs (e.g., 2,4-dichlorophenyl derivative), aligning with trends in fluorine-mediated pharmacokinetic optimization.

Solubility Trade-offs : Bulky hydrophobic groups (e.g., trifluoromethylphenyl) reduce solubility, whereas polar heterocycles (e.g., pyrrolopyridine) improve it. The target compound’s solubility is expected to fall between 8–22 µg/mL based on substituent polarity.

Crystallographic and Computational Insights

Crystal structures of related urea derivatives, such as the Factor VIIa complex (PDB: 5F7A), reveal that the urea carbonyl oxygen participates in critical hydrogen bonds with enzyme active sites . The furan and thiophene groups in the target compound may adopt similar orientations, as modeled using WinGX and ORTEP-3 . Refinement via SHELXL is standard for such small-molecule structures, ensuring precise bond-length and angle measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.